4-Nitrogramine
Overview
Description
It is a derivative of gramine, an indole alkaloid, and features a nitro group attached to the indole ring
Scientific Research Applications
4-Nitrogramine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrogramine typically involves the nitration of gramine. Gramine itself can be synthesized through several methods, including the Fischer indole synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where gramine is treated with nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Nitrogramine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-aminogramine.
Substitution: Formation of halogenated or sulfonated derivatives.
Mechanism of Action
The mechanism of action of 4-Nitrogramine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The indole ring structure allows it to interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
4-Nitrogramine can be compared with other nitro-substituted indole derivatives:
Gramine: The parent compound, lacking the nitro group, with different biological activities.
4-Nitroindole: Similar structure but without the dimethylamino group, leading to different reactivity and applications.
4-Aminogramine: The reduced form of this compound, with an amino group instead of a nitro group, showing different chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities. Continued research on this compound may uncover new applications and enhance our understanding of its mechanisms of action.
Properties
IUPAC Name |
N,N-dimethyl-1-(4-nitro-1H-indol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-9-4-3-5-10(11(8)9)14(15)16/h3-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWUAOHAQNZERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290924 | |
Record name | 4-NITROGRAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7150-46-1 | |
Record name | 7150-46-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-NITROGRAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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